molecular formula C11H14Cl2FNO B2888871 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride CAS No. 1050509-56-2

3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B2888871
CAS No.: 1050509-56-2
M. Wt: 266.14
InChI Key: XZCRBSAAGLOLKE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C11H13ClFNO·HCl It is a derivative of phenyl ether and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-chloro-4-fluorophenol and 2-pyrrolidinylmethyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The reaction temperature is maintained at around 0°C to room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring.

  • Substitution: Substitution reactions at the aromatic ring or the pyrrolidine ring are possible.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Typical reagents include halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation Products: 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ketone.

  • Reduction Products: 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethylamine.

  • Substitution Products: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies to investigate protein-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether

  • 3-Chloro-4-fluorophenyl 2-piperidinylmethyl ether

  • 2-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl chloride

Uniqueness: 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO.ClH/c12-10-6-9(3-4-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRBSAAGLOLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC(=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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